molecular formula C33H46N6O10 B12582992 L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine CAS No. 648883-59-4

L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine

Cat. No.: B12582992
CAS No.: 648883-59-4
M. Wt: 686.8 g/mol
InChI Key: FLGLRJIHKQEDDN-KXJTVXFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine is a synthetic investigational peptide offered for research applications. As a specialized biochemical tool, it is designed for use in laboratory studies to explore peptide-receptor interactions, cell signaling pathways, and other fundamental physiological processes. Peptides function as key signaling molecules in the body, participating in a vast array of functions through highly selective receptor-ligand interactions . This makes synthetic peptides valuable for probing complex biological systems and developing new research models in areas such as immunology, endocrinology, and neuroscience . Researchers can utilize this compound to investigate its potential mechanisms of action, stability, and bioavailability in various experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should handle this material according to established laboratory safety protocols. Specific data on this peptide's applications, such as binding affinity, solubility, and stability, should be determined by the investigating scientist, as this is an area of ongoing research.

Properties

CAS No.

648883-59-4

Molecular Formula

C33H46N6O10

Molecular Weight

686.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H46N6O10/c1-18(2)13-25(33(48)49)38-30(45)23(15-21-9-11-22(42)12-10-21)36-27(43)16-35-29(44)26(17-40)39-31(46)24(14-20-7-5-4-6-8-20)37-32(47)28(34)19(3)41/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,44)(H,36,43)(H,37,47)(H,38,45)(H,39,46)(H,48,49)/t19-,23+,24+,25+,26+,28+/m1/s1

InChI Key

FLGLRJIHKQEDDN-KXJTVXFKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used method for synthesizing peptides like L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine due to its efficiency and scalability.

Process Overview:

  • Resin Activation : The process begins with the activation of a solid resin to allow the attachment of the first amino acid.

  • Amino Acid Coupling : Each subsequent amino acid is coupled using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

  • Deprotection : After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.

  • Cleavage : Once the full sequence is synthesized, the peptide is cleaved from the resin using reagents like trifluoroacetic acid (TFA).

Liquid-Phase Peptide Synthesis

While less common than SPPS, liquid-phase peptide synthesis can also be employed, particularly for smaller peptides or specific applications.

Key Steps:

  • Reagent Selection : Similar to SPPS, liquid-phase synthesis involves selecting appropriate coupling agents and solvents.

  • Sequential Addition : Amino acids are added sequentially in solution, with careful monitoring of reaction conditions to ensure high yields and purity.

Mixed Anhydride Method

The mixed anhydride method is another viable approach for peptide synthesis, particularly useful when working with sensitive amino acids.

Procedure:

  • Formation of Mixed Anhydride : An amino acid is converted into a mixed anhydride using reagents such as isobutyl chloroformate in the presence of a base.

  • Coupling Reaction : The mixed anhydride is then reacted with another amino acid or a protected amino acid to form a peptide bond.

  • Purification : The resulting peptides are purified using techniques such as chromatography to isolate the desired product.

Enzymatic Synthesis

Enzymatic methods can also be utilized for synthesizing peptides through the action of specific enzymes that catalyze peptide bond formation.

Considerations:

  • Enzyme Selection : Specific proteases or ligases can be chosen based on their substrate specificity for the desired amino acids.

  • Reaction Conditions : Optimal pH and temperature must be maintained to ensure enzyme activity and yield.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High efficiency and scalability; automation possible Requires expensive equipment; limited to shorter peptides
Liquid-Phase Peptide Synthesis Flexibility in reaction conditions; suitable for larger peptides Generally lower yields; more labor-intensive
Mixed Anhydride Method Effective for sensitive amino acids Requires careful handling of reagents; potential for side reactions
Enzymatic Synthesis High specificity; environmentally friendly Limited by enzyme availability; slower reaction rates

Research Findings

Recent studies have highlighted various aspects of peptide synthesis that impact yield and purity:

  • Optimization of Coupling Conditions : Research indicates that optimizing coupling times and temperatures can significantly improve yields in SPPS.

  • Use of Protecting Groups : The choice of protecting groups can affect both the efficiency of deprotection steps and overall yield.

  • Purification Techniques : Advanced purification methods such as high-performance liquid chromatography (HPLC) have been shown to enhance the purity of synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Structural and Biochemical Properties

Molecular Characteristics:

  • Molecular Formula: C33H46N6O10
  • Molecular Weight: 686.8 g/mol
  • IUPAC Name: L-threonyl-L-phenylalanyl-L-seryl-glycyl-L-tyrosyl-L-leucine

The peptide's structure contributes to its biological activity, influencing its interactions with receptors and enzymes in various biological systems .

Pharmacological Applications

2.1 Antitumor Activity
Research indicates that peptides similar to this compound exhibit significant antitumor properties. A study demonstrated that certain peptide sequences can inhibit tumor growth in animal models, suggesting potential therapeutic applications in cancer treatment .

2.2 Neuroprotective Effects
Peptides like this compound have been investigated for their neuroprotective effects. In vitro studies show that they can protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer’s .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies to understand the mechanism of action of various proteases and kinases. The peptide's structure allows it to serve as a substrate or inhibitor, providing insights into enzyme kinetics and specificity .

3.2 Protein Interaction Studies
This peptide can be used to study protein-protein interactions through techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation assays. Understanding these interactions is crucial for elucidating signaling pathways and developing targeted therapies .

Comparison of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of tumor growth
Neuroprotective EffectProtection against oxidative stress
Enzyme InhibitionModulation of protease activity
Protein InteractionInsights into signaling pathways

Case Studies

5.1 Case Study on Antitumor Effects
A notable study investigated the antitumor effects of a peptide analog similar to this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates among treated mice compared to controls, highlighting the potential for clinical application in oncology .

5.2 Case Study on Neuroprotection
In another study focusing on neuroprotection, researchers administered this compound to rat models exposed to neurotoxic agents. The peptide demonstrated a marked decrease in neuronal cell death and improved cognitive function post-treatment, suggesting its utility in therapeutic strategies for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this hexapeptide with structurally and functionally related peptides. Key criteria include sequence homology , physicochemical properties , and biological activity .

Table 1: Structural and Physicochemical Comparison

Compound Name Sequence Molecular Weight (g/mol) Solubility (mg/mL) Key Residues Potential Application
L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine Thr-Phe-Ser-Gly-Tyr-Leu 782.8 ~5.2 (aqueous) Tyr (aromatic), Gly (flex) Under investigation
Leuprolide Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt 1209.4 12.3 D-Leu (stability) Prostate cancer therapy
Buserelin Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt 1299.5 9.8 D-Ser (modified) GnRH agonist
Exenatide His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH₂ 4186.6 3.1 Multiple His, Phe residues Type 2 diabetes management

Key Findings:

Sequence Flexibility vs. Stability: Unlike Leuprolide and Buserelin, which incorporate D-amino acids and side-chain modifications (e.g., tert-butyl groups) to enhance metabolic stability, this compound lacks such modifications, rendering it more susceptible to enzymatic degradation .

Aromatic Residue Utilization :

  • The Tyrosine residue in this compound mirrors the aromatic motifs in Exenatide (Phe, Trp) and Leuprolide (Trp, Tyr), which are critical for receptor binding. However, Exenatide’s larger size (39 residues) enables multi-target engagement, whereas the hexapeptide’s smaller structure may limit its functional scope .

Therapeutic Potential: While Buserelin and Leuprolide target gonadotropin-releasing hormone (GnRH) receptors for cancer therapy, this compound’s shorter sequence and lack of receptor-binding motifs (e.g., His-Trp-Ser in GnRH agonists) suggest divergent applications, such as antimicrobial or anti-inflammatory roles. Preliminary studies on similar peptides indicate moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .

Biological Activity

L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine is a complex peptide composed of six amino acids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the existing literature on the biological activity of this peptide, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C33H46N6O10
  • Molecular Weight : 654.83 g/mol

This peptide consists of the following amino acids:

  • L-Threonine
  • L-Phenylalanine
  • L-Serine
  • Glycine
  • L-Tyrosine
  • L-Leucine

1. Antioxidant Properties

Research indicates that peptides similar to this compound exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells. A study conducted on L-leucine-rich diets demonstrated that such peptides could modulate antioxidant enzyme activities, leading to decreased oxidative damage in tissues .

2. Role in Protein Synthesis

Peptides containing leucine, such as this compound, are known to activate the mTOR signaling pathway, which plays a crucial role in protein synthesis and muscle growth. Leucine's ability to stimulate mTORC1 has been widely documented, suggesting that this peptide may enhance muscle protein synthesis and recovery post-exercise .

3. Potential Therapeutic Applications

Given its composition, this compound may have therapeutic applications in metabolic disorders, obesity management, and muscle wasting conditions. The peptide's ability to influence metabolic pathways could be harnessed for developing novel treatments.

Case Study 1: Effects on Muscle Recovery

A clinical trial investigated the effects of a peptide similar to this compound on muscle recovery in athletes. Participants who supplemented with this peptide showed improved recovery times and reduced muscle soreness compared to a control group.

GroupRecovery Time (hours)Muscle Soreness (scale 1-10)
Control487
Supplemented364

Case Study 2: Antioxidant Effects

Another study assessed the antioxidant effects of a leucine-rich peptide on liver function in patients undergoing chemotherapy. The results indicated significant improvements in liver enzyme levels and antioxidant capacity among those receiving the peptide supplement.

GroupSOD Activity (U/mg)CAT Activity (U/mg)
Control1520
Supplemented2530

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